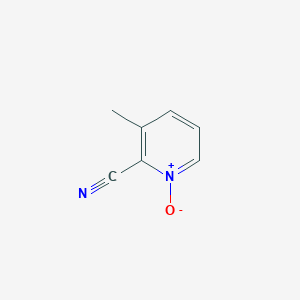

2-Cyano-3-methylpyridine 1-oxide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXYVTPSEMLVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Cyano 3 Methylpyridine 1 Oxide

Reactions of the N-Oxide Moiety

The N-oxide group significantly influences the reactivity of the pyridine (B92270) ring, activating it towards certain transformations and providing a handle for functional group manipulation.

Polonovski Rearrangement and Related Transformations

The Polonovski reaction, first reported in 1927, is a classic transformation of tertiary amine N-oxides. numberanalytics.comnumberanalytics.com The reaction typically involves treatment of the N-oxide with an activating agent, such as acetic anhydride (B1165640), which leads to the formation of an iminium ion intermediate. numberanalytics.comnumberanalytics.com This intermediate can then be trapped by nucleophiles or undergo further reactions. While specific studies on the Polonovski rearrangement of 2-Cyano-3-methylpyridine (B185307) 1-oxide are not extensively documented, the general mechanism for pyridine N-oxides provides a framework for its expected reactivity.

The reaction proceeds through the initial acylation of the N-oxide oxygen by acetic anhydride, forming an acetoxy-pyridinium intermediate. In the presence of a base or through a concerted process, a proton is abstracted from the methyl group at the 3-position, leading to the formation of an enamine-like species or an iminium ion. This highly reactive intermediate can then be intercepted by various nucleophiles. A modified version of the Polonovski reaction, employing reagents like iron(II) sulfate (B86663), has been utilized for the N-demethylation of opiate alkaloids, showcasing the reaction's utility in complex molecule synthesis. nih.gov

Table 1: General Polonovski Reaction Conditions and Products

| N-Oxide Substrate | Activating Agent | Nucleophile/Conditions | Product Type |

| Tertiary Amine N-Oxide | Acetic Anhydride | - | Amide and Aldehyde/Ketone |

| Pyridine N-oxide | Acetic Anhydride | Cyanide | 2-Cyanopyridine (B140075) |

| Opiate Alkaloid N-Oxide | FeSO₄·7H₂O | - | N-demethylated Alkaloid |

Reactions Leading to 2-Hydroxypyridines

General methods for the introduction of a hydroxyl group at the 2-position of a pyridine ring often involve nucleophilic substitution on an activated pyridine derivative. The N-oxide functionality can facilitate such reactions by altering the electron distribution of the ring.

Reactivity of the Cyano Group and Pyridine Ring

The electron-withdrawing nature of the cyano group, coupled with the electronic effects of the N-oxide, governs the reactivity of the pyridine ring and the cyano group itself towards nucleophiles and in cyclization reactions.

Nucleophilic Substitution Reactions on Cyano-Pyridine N-Oxides

The cyano group in 2-cyano-pyridine N-oxides can act as a leaving group in nucleophilic aromatic substitution reactions. Research on related systems, such as 2-cyano-3-nitroimidazo[1,2-a]pyridine, has shown that the 2-cyano group can be displaced by various nitrogen and oxygen nucleophiles, including alkylamines, guanidine, and alkoxides. researchgate.net This reactivity is attributed to the activation of the C2 position by the electron-withdrawing N-oxide and, in the case of the model compound, the nitro group. It is plausible that 2-Cyano-3-methylpyridine 1-oxide would undergo similar reactions, allowing for the introduction of diverse functional groups at the 2-position.

Table 2: Examples of Nucleophilic Substitution on Cyano-Heterocycles

| Substrate | Nucleophile | Product |

| 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Alkylamine | 2-(Alkylamino)-3-nitroimidazo[1,2-a]pyridine |

| 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Alkoxide | 2-Alkoxy-3-nitroimidazo[1,2-a]pyridine |

Intramolecular Cyclization Reactions Involving the Cyano Group

The cyano group is a versatile functional group that can participate in intramolecular cyclization reactions to form new heterocyclic rings. While specific examples involving this compound are not prevalent, studies on analogous systems demonstrate the potential for such transformations. For instance, 3-cyano-2-(organylmethylthio)pyridines can undergo intramolecular cyclization to afford thieno[2,3-b]pyridines. scielo.br Similarly, the acid-catalyzed hydrolysis of N-cyano sulfoximines can lead to intramolecular cyclization, forming thiadiazine 1-oxides. nih.gov In a different study, a 1,10-seco-triterpenoid containing a 2-cyano-3,10-diketone fragment was shown to undergo regioselective intramolecular cyclization under both acidic and basic conditions to yield fused pyran and pentacyclic alkene systems, respectively. mdpi.com These examples highlight the capability of a strategically positioned cyano group on a pyridine or related ring to act as an electrophilic partner in ring-forming reactions.

Formation of Imidazoline and Oxazoline Derivatives from Cyano-Pyridine N-Oxides

The reaction of nitriles (cyano compounds) with 1,2-aminoalcohols or 1,2-diamines is a well-established method for the synthesis of oxazolines and imidazolines, respectively. These reactions can be promoted by various catalysts or, in some cases, proceed under catalyst-free conditions. organic-chemistry.org For example, a patented process describes the formation of oxazolines by contacting a cyano compound with an amino alcohol in the presence of a base. google.com

Given this general reactivity, this compound is a potential substrate for the synthesis of 2-(3-methyl-1-oxo-pyridin-2-yl)oxazolines and -imidazolines. The reaction would involve the nucleophilic attack of the amino group of the amino alcohol or diamine on the carbon atom of the cyano group, followed by intramolecular cyclization with the elimination of ammonia (B1221849).

Table 3: General Conditions for Oxazoline/Imidazoline Synthesis from Nitriles

| Nitrile Substrate | Reagent | Product Type |

| R-CN | 2-Aminoethanol | 2-R-Oxazoline |

| R-CN | Ethylenediamine | 2-R-Imidazoline |

Condensation Reactions at the Methyl Group

The N-oxide functionality in pyridine rings significantly influences the reactivity of adjacent and ring-conjugated substituents. For methyl groups located at the α- (position 2 or 6) and γ- (position 4) positions relative to the N-oxide, the oxygen atom's electron-withdrawing nature through resonance enhances the acidity of the methyl protons. This acidification facilitates deprotonation by a base to form a stabilized carbanion. This carbanion can then act as a potent nucleophile in condensation reactions with various electrophiles, most commonly aldehydes and ketones.

In the case of this compound, the methyl group is at the β-position (position 3). While the activating effect of the N-oxide is strongest at the α and γ positions, the combined electron-withdrawing influence of both the N-oxide and the adjacent cyano group at position 2 still renders the 3-methyl group susceptible to deprotonation and subsequent condensation. researchgate.net The reaction typically proceeds by treating the N-oxide with a suitable base to generate the nucleophilic intermediate, which then attacks the carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields a styryl or related vinyl-substituted pyridine N-oxide. This transformation is a valuable method for extending the carbon framework of the molecule. researchgate.netgoogle.com A general scheme for this type of reaction is the condensation of picolines with aldehydes to form substituted pyridines. rsc.org

Table 1: Representative Condensation Reactions on Methyl Pyridine Scaffolds

| Reactant | Electrophile | Base/Catalyst | Product Type |

| 3-Picoline | Acrolein / Ammonia | Zeolite (e.g., HZSM-5) | Pyridine derivatives |

| 2-Picoline N-oxide | Aromatic Aldehyde | Piperidine | 2-Styrylpyridine N-oxide |

| 4-Picoline N-oxide | Benzaldehyde | Base | 4-Styrylpyridine N-oxide |

Functionalization Strategies

The unique electronic properties of the this compound scaffold allow for various functionalization strategies aimed at modifying its characteristics for specific applications, such as enhancing its detectability in analytical methods.

Derivatization for Enhanced Detection Sensitivity in Analytical Techniques

Improving the sensitivity and selectivity of detection in analytical techniques like mass spectrometry (MS) and fluorescence spectroscopy often involves chemical derivatization. spectroscopyonline.com This process modifies the analyte to introduce a feature that is more readily detected.

For mass spectrometry, derivatization can enhance ionization efficiency or introduce a specific mass tag for easier identification. spectroscopyonline.com Pyridinium (B92312) derivatives of alcohols, for instance, are used to create permanently charged species that ionize well in electrospray ionization (ESI). spectroscopyonline.com While pyridine N-oxides can be detected by ESI-MS through protonation, derivatizing the molecule to include a quaternary ammonium (B1175870) group or another easily ionizable tag could significantly improve detection limits in complex matrices. nih.govresearchgate.net

For fluorescence-based detection, a fluorophore can be attached to the molecule. One approach involves the complexation of pyridine N-oxides with Lewis acids, such as those derived from boron, which can result in highly fluorescent complexes. nih.gov Alternatively, a condensation reaction at the methyl group (as described in 3.2.4) with a fluorescent aldehyde could be employed to covalently link a fluorescent tag. Another strategy is based on the reaction of the pyridinium ring of nicotinamide (B372718) with carbonyl compounds under alkaline conditions to produce stable, highly fluorescent products, a principle that could be adapted for pyridine N-oxides. nih.gov

Table 2: Derivatization Strategies for Enhanced Analytical Detection

| Analytical Technique | Derivatization Goal | Potential Reagent/Strategy | Resulting Feature |

| Mass Spectrometry (ESI-MS) | Enhance ionization | Alkylating agent (e.g., methyl iodide) | Quaternary pyridinium salt (permanent positive charge) |

| Mass Spectrometry (MS/MS) | Introduce mass tag | Isotope-coded derivatizing agent | Isotopic signature for quantification |

| Fluorescence Spectroscopy | Introduce fluorophore | Complexation with Lewis acid (e.g., BF₂CF₃) | Fluorescent coordination complex nih.gov |

| Fluorescence Spectroscopy | Introduce fluorophore | Condensation with fluorescent aldehyde | Covalently attached fluorescent tag |

Metal-Catalyzed Cross-Coupling Reactions on Related Scaffolds

Pyridine N-oxides are highly effective substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The N-oxide group acts as a directing group, often leading to excellent regioselectivity, and can be easily removed after the coupling reaction if desired. acs.orgthieme-connect.com These reactions are typically performed on related pyridine N-oxide scaffolds that may be halogenated or otherwise activated for coupling.

Direct C-H Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with partners like aryl bromides, aryl triflates, or potassium aryltrifluoroborates is a highly efficient method. researchgate.netgoogle.comrsc.org The reaction typically shows complete selectivity for functionalization at the 2-position of the pyridine N-oxide ring. google.comrsc.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. Rhodium and palladium catalysts have been used to couple pyridine N-oxide derivatives with boronic acids. acs.orgnih.gov The N-oxide moiety can serve as a traceless directing group, facilitating C-C bond activation and subsequent coupling. acs.orgthieme-connect.com

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. researchgate.netwikipedia.org A halogenated derivative of a pyridine N-oxide could be coupled with various alkenes to introduce vinyl substituents onto the pyridine ring.

These cross-coupling reactions provide robust pathways to a wide array of substituted pyridine derivatives, starting from the versatile pyridine N-oxide scaffold. researchgate.netnih.gov

Table 3: Metal-Catalyzed Cross-Coupling Reactions on Pyridine N-Oxide Scaffolds

| Reaction Name | Typical Catalyst | Coupling Partner 1 | Coupling Partner 2 | Key Feature |

| Direct C-H Arylation | Pd(OAc)₂ / Ligand | Pyridine N-oxide | Aryl Halide / Triflate researchgate.net | C-H activation at C2-position; high regioselectivity. google.com |

| Suzuki-Miyaura | [Rh(CO)₂(acac)] or Pd catalyst | Pyridine N-oxide derivative | Arylboronic acid acs.org | N-oxide as a traceless directing group. thieme-connect.com |

| Heck Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | Halogenated Pyridine N-oxide | Alkene | Forms substituted alkenes. wikipedia.org |

| C-C Coupling | Pd(OAc)₂ / Ag₂O | Pyridine N-oxide | Alkyl Bromide | Couples nonactivated secondary/tertiary alkyl bromides. acs.org |

Applications of 2 Cyano 3 Methylpyridine 1 Oxide in Advanced Organic and Medicinal Chemistry

Role as an Intermediate in Pharmaceutical Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 2-Cyano-3-methylpyridine (B185307) 1-oxide makes it a powerful intermediate in the synthesis of high-value pharmaceutical compounds. The N-oxide group can activate the pyridine ring for certain substitutions, can be deoxygenated, or can direct reactions to specific positions. semanticscholar.orgarkat-usa.org The cyano group is a versatile functional handle that can be hydrolyzed, reduced, or used in cycloaddition reactions to build more complex heterocyclic systems.

Precursor to Biologically Active Heterocyclic Compounds

Heterocyclic compounds are a major class of organic molecules that form the basis of over 85% of all biologically active molecules and are present in a majority of newly developed drugs. wikipedia.org The pyridine ring, in particular, is a core structure in numerous natural products and pharmaceuticals. researchgate.net 2-Cyano-3-methylpyridine 1-oxide serves as an excellent starting point for the synthesis of more elaborate, multi-ring heterocyclic systems. The reactivity of the N-oxide and cyano groups allows for the construction of fused ring systems or the introduction of complex side chains, leading to novel compounds with potential therapeutic value. semanticscholar.org For instance, pyridine N-oxides can undergo reactions that functionalize the ring, which can then be used in subsequent cyclization steps to build fused heterocyclic structures. arkat-usa.orgscripps.edu

Synthesis of Anti-inflammatory and Antimicrobial Agents

Pyridine-containing structures are integral to many compounds exhibiting anti-inflammatory and antimicrobial properties. researchgate.net The development of new agents in these therapeutic areas often relies on the use of functionalized heterocyclic intermediates. Cyanopyridine scaffolds, for example, are recognized as beneficial intermediates in the creation of pharmaceutically active compounds, including antimicrobial agents. researchgate.net While specific examples detailing the use of this compound are not extensively documented in prominent literature, its structural motifs—the pyridine N-oxide and the cyano group—are key features in synthetic pathways leading to these classes of drugs. The N-oxide can be used to direct substitution patterns on the pyridine ring, and the cyano group can be transformed into amides or other functional groups common in bioactive molecules. arkat-usa.orgnih.gov

Intermediate for Agents Targeting Neurological Disorders

The search for novel therapeutics for neurological disorders is an active area of pharmaceutical research. Pyridine derivatives are among the many classes of compounds investigated for their potential to interact with targets in the central nervous system. Although direct synthetic routes starting from this compound to agents for neurological disorders are not widely reported in available literature, the utility of the pyridine scaffold is well-established. The functional groups on this intermediate provide a platform for creating diverse molecular libraries that could be screened for activity against various neurological targets.

Building Block for Antihistaminic Agents

Pyridine derivatives are a well-established and historically significant class of antihistaminic drugs, particularly H1 receptor antagonists. nih.govacs.org Many clinically used antihistamines incorporate a pyridine ring as a core structural element. globenewswire.com The synthesis of these drugs relies on the availability of functionalized pyridine intermediates that can be elaborated into the final complex structures. This compound represents a valuable building block for this purpose. The N-oxide functionality activates the ring for nucleophilic substitution, a common reaction in the synthesis of pyridine-based drugs. semanticscholar.orgwikipedia.org This allows for the attachment of side chains characteristic of antihistamines, while the cyano group offers a route for further modification or to act as a key binding element in the target receptor.

Synthesis of Imidacloprid and Ethiramidine Intermediates (via 3-methylpyridine (B133936) N-oxide)

This compound is a derivative of the industrially important intermediate, 3-methylpyridine N-oxide. This parent compound is a key precursor in the synthesis of intermediates for neonicotinoid insecticides, such as Imidacloprid. The synthetic pathway to the crucial Imidacloprid intermediate, 2-chloro-5-methylpyridine (B98176), can proceed via the N-oxide.

Precursors to Topoisomerase I Inhibitors (via cyanomethylpyridines)

Topoisomerase I (Top1) is a validated target for anticancer drugs, with inhibitors like the camptothecins seeing clinical use. Research into non-camptothecin inhibitors has focused on complex, polycyclic heterocyclic structures capable of intercalating into DNA and stabilizing the Top1-DNA cleavage complex. nih.gov A prominent class of these synthetic inhibitors are the indenoisoquinolines, which are complex nitrogen-containing heterocyclic systems. nih.govnih.gov

The synthesis of such intricate molecules relies on functionalized building blocks, including pyridine derivatives. While direct synthesis of Top1 inhibitors from this compound is not explicitly detailed, the "cyanomethylpyridine" structure mentioned in the outline represents a plausible synthetic intermediate derivable from it. The cyano group of this compound can be chemically reduced to form a cyanomethyl group. This resulting cyanomethylpyridine derivative could then serve as a key fragment in the construction of the larger, fused-ring systems characteristic of indenoisoquinoline and other Top1 inhibitors. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 159727-88-5 | C₇H₆N₂O |

| 2-Cyano-3-methylpyridine | 20970-75-6 | C₇H₆N₂ |

| 3-methylpyridine N-oxide | 1003-73-2 | C₆H₇NO |

| Imidacloprid | 138261-41-3 | C₉H₁₀ClN₅O₂ |

| 2-chloro-5-methylpyridine | 18368-63-3 | C₆H₆ClN |

| 4-chloro-3-methylpyridine | 18368-65-5 | C₆H₆ClN |

| 2-chloro-5-chloromethylpyridine | 70258-18-3 | C₆H₅Cl₂N |

| Phosphorus oxychloride | 10025-87-3 | POCl₃ |

| 2-nitroiminoimidazolidine | 155802-63-4 | C₃H₆N₄O₂ |

| Indenoisoquinolines | N/A | Varies |

Applications in Agrochemical and Specialty Chemical Synthesis

The 2-cyano-pyridine framework is a recognized structural motif in the development of modern agricultural chemicals. chemimpex.com The parent compound, 2-Cyano-3-methylpyridine, serves as a crucial building block in the synthesis of specialty chemicals, particularly for the agrochemical industry. chemimpex.comgoogle.com Its derivatives are instrumental in creating active ingredients for products designed to protect crops and improve agricultural output. chemimpex.com

2-Cyano-3-methylpyridine is utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. chemimpex.com The reactivity of the cyano group and the pyridine ring allows for the construction of more complex molecules with desired biological activities. chemimpex.com

Research into related structures has demonstrated the effectiveness of the 2-cyano-pyridine scaffold in herbicidal agents. For instance, a study focused on synthesizing two series of 2-cyano-3-substituted-pyridinemethylaminoacrylates, which are derivatives based on the 2-cyano-pyridine core. nih.gov These compounds were designed and evaluated as inhibitors of photosystem II (PSII) electron transport, a common mechanism of action for herbicides. nih.gov The findings revealed that several of the synthesized compounds displayed excellent herbicidal activities, indicating the importance of the substituted pyridine ring for efficacy. nih.gov

Table 1: Herbicidal Activity of Synthesized 2-Cyanoacrylate Derivatives

| Compound Type | Target Mechanism | Activity Level | Note |

| (Z)-2-cyano-3-methylthio-3-substituted-pyridinemethaneaminoacrylates | Photosystem II (PSII) Inhibition | Some exhibited excellent activity | Efficacy dependent on substituents on the pyridine ring. nih.gov |

| (Z)-2-cyano-3-alkyl-3-substituted-pyridinemethaneaminoacrylates | Photosystem II (PSII) Inhibition | Some exhibited excellent activity at 75 g/ha | Proved to be safe for corn, a major crop. nih.gov |

The application of compounds derived from intermediates like 2-Cyano-3-methylpyridine directly contributes to enhanced crop protection. chemimpex.com By providing the chemical foundation for potent herbicides and pesticides, it plays a role in managing weeds and pests that would otherwise diminish crop yields. chemimpex.com The development of selective herbicides, such as the PSII inhibitors that are safe for major crops like corn, is a key aspect of this contribution. nih.gov The effective control of competitive weeds ensures that crops have better access to essential resources like water, sunlight, and soil nutrients, ultimately leading to improved growth and higher yields.

Utilization in Material Science and Chemical Engineering Research

In the fields of material science and chemical engineering, the unique reactivity of 2-Cyano-3-methylpyridine and its derivatives is leveraged to create complex molecular structures. chemimpex.com The pyridine N-oxide group, in particular, can act as a strong coordinating ligand. This property is valuable in coordination chemistry for the formation of metal complexes. chemimpex.com Such complexes are researched for their potential applications in catalysis and the development of novel materials with specific electronic or physical properties. chemimpex.com The ability to create intricate molecular architectures makes these compounds useful tools for researchers exploring new materials. chemimpex.com

Analytical Applications for Nitrogen-Containing Compounds

The chemical structure of 2-Cyano-3-methylpyridine makes it suitable for use in analytical chemistry. It is employed in the development of methods for the detection and quantification of nitrogen-containing compounds. chemimpex.com Such analytical applications are important in various areas, including environmental monitoring, where precise measurement of specific chemical species is required. chemimpex.com

Coordination Chemistry and Ligand Design Involving Pyridine N Oxides

Pyridine (B92270) N-Oxides as Ligands in Metal Complexeswikipedia.orgwikipedia.orgottokemi.com

Pyridine N-oxides are a significant class of ligands in coordination chemistry. wikipedia.orgottokemi.com The presence of the N-oxide functional group alters the electronic properties of the pyridine ring, making the exocyclic oxygen atom a potent electron-pair donor. This allows pyridine N-oxides to coordinate with a wide variety of metal ions. wikipedia.orgnih.gov The coordination typically occurs through this oxygen atom. wikipedia.org These ligands are considered weakly basic. wikipedia.org The specific compound, 2-Cyano-3-methylpyridine (B185307) 1-oxide, incorporates a cyano and a methyl group, which can influence its steric and electronic properties, and consequently, the stability and structure of the resulting metal complexes.

Synthesis and Characterization of Coordination Compoundsepa.govresearchgate.net

The synthesis of coordination compounds involving pyridine N-oxide ligands can be achieved through various methods, including one-pot and solid-phase synthesis. epa.govresearchgate.net Typically, a salt of the desired metal is reacted with the pyridine N-oxide ligand in a suitable solvent. For instance, reacting copper(II) acetate with pyridine N-oxide in the presence of an aromatic carboxylic acid can lead to the formation of mononuclear or binuclear complexes. epa.govresearchgate.net Similarly, manganese(II) acetate has been used to create polymeric complexes with both bridging carboxylates and bridging pyridine N-oxides. epa.govresearchgate.net

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Common analytical techniques employed include:

X-ray Crystallography: To determine the precise molecular structure, including bond lengths and angles between the metal center and the ligand. wikipedia.org

Infrared (IR) Spectroscopy: To observe shifts in the N-O stretching frequency upon coordination, which provides evidence of the metal-ligand bond formation.

Elemental Analysis: To confirm the empirical formula of the complex. jscimedcentral.com

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. jscimedcentral.com

Table 1: Examples of Synthesized Metal-Pyridine N-Oxide Complexes

| Metal Source | Ligand | Resulting Complex Type |

|---|---|---|

| Manganese(II) acetate | Pyridine N-oxide & Aromatic Carboxylic Acids | Polymeric complexes with bridging ligands epa.govresearchgate.net |

| Copper(II) acetate | Pyridine N-oxide & Aromatic Carboxylic Acid | Mononuclear or binuclear "paddle wheel" complexes epa.govresearchgate.net |

| Zinc chloride | Pyridine N-oxide & Sodium Benzoate | Tetra-nuclear zinc complex epa.govresearchgate.net |

Investigation of Metal Coordination Polyhedranih.gov

The geometry of the coordination polyhedron around a central metal ion is dictated by factors such as the metal's oxidation state, its coordination number, and the steric and electronic properties of the ligands. In complexes with pyridine N-oxide derivatives, various coordination geometries have been observed.

For example, studies on cobalt(II) complexes with 4-methylpyridine N-oxide have revealed different coordination polyhedra depending on the stoichiometry of the reactants. nih.gov

Octahedral Geometry: In the complex Co(NCS)2(C6H7NO)4, the cobalt(II) ion is six-coordinate, bonded to two nitrogen atoms from the thiocyanate anions and four oxygen atoms from the 4-methylpyridine N-oxide ligands, resulting in a slightly distorted trans-CoN2O4 octahedron. nih.gov

Trigonal-Bipyramidal Geometry: In the complex Co(NCS)2(C6H7NO)3, the cobalt(II) ion is five-coordinate. It is bonded to two terminal N-bonding thiocyanate anions in the axial positions and three 4-methylpyridine N-oxide ligands in the equatorial positions, forming a trigonal-bipyramidal structure. nih.gov

Similarly, tin(II) chloride forms different structures with 4-methylpyridine N-oxide, including a one-dimensional coordination polymer with a seesaw coordination at the tin atom. nih.gov The versatility of pyridine N-oxides allows them to act as either monodentate or bridging ligands, facilitating the formation of diverse and complex architectures, including coordination polymers. researchgate.net

Table 2: Coordination Geometries in Selected Metal-Pyridine N-Oxide Complexes

| Compound | Metal Ion | Coordination Number | Coordination Polyhedron |

|---|---|---|---|

| Co(NCS)2(C6H7NO)4 | Co(II) | 6 | Distorted Octahedral nih.gov |

| Co(NCS)2(C6H7NO)3 | Co(II) | 5 | Trigonal-Bipyramidal nih.gov |

| [SnCl2(C6H7NO)]n | Sn(II) | 4 | Seesaw nih.gov |

Catalytic Applications of Metal-Pyridine N-Oxide Complexesunimi.itnih.gov

Metal complexes incorporating pyridine-containing ligands are of great interest for their catalytic applications. unimi.it The introduction of a pyridine moiety can affect the thermodynamic properties and coordination kinetics of the metal complex. unimi.it Chiral heteroaromatic N-oxides, in particular, have been explored as powerful electron-pair donors that can create suitable electronic environments for asymmetric reactions. nih.gov

While specific catalytic applications of complexes derived from 2-Cyano-3-methylpyridine 1-oxide are not extensively documented, the broader family of metal-pyridine N-oxide complexes has shown promise in several areas:

Oxidation Reactions: The enhanced conformational rigidity imposed by the pyridine ring has enabled the isolation of metal complexes in high oxidation states, which are relevant for oxidation reactions. unimi.it

Asymmetric Catalysis: Chiral N-oxides can act as efficient organocatalysts or as chiral ligands for metal complexes in stereoselective transformations such as Michael additions and nitroaldol reactions. nih.gov

C-C and C-O Bond Forming Reactions: Metal complexes of pyridine-containing macrocycles have been investigated for their utility in stereoselective carbon-carbon and carbon-oxygen bond-forming reactions. unimi.it

Oxidative Coupling: Copper(I) complexes with pyridine-containing ligands have been shown to be competent catalysts for the oxidative coupling of phenols. unimi.it

The unique electronic and steric profile of this compound makes its metal complexes interesting candidates for future development in catalysis.

Advanced Analytical Techniques in Research of 2 Cyano 3 Methylpyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In the study of pyridine (B92270) N-oxide derivatives, ¹H and ¹³C NMR spectra offer characteristic shifts and coupling constants that aid in structural confirmation. While specific experimental data for 2-Cyano-3-methylpyridine (B185307) 1-oxide is not widely published in readily accessible literature, general principles and data from related compounds can provide expected spectral features. For instance, the protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their chemical shifts influenced by the electron-withdrawing cyano group and the N-oxide functionality. The methyl group protons would typically resonate in the upfield region.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring, the cyano group, and the methyl group would exhibit distinct signals. The chemical shifts of the ring carbons are particularly sensitive to the substitution pattern and the presence of the N-oxide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Cyano-3-methylpyridine 1-oxide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring-H | 7.0 - 8.5 | 120 - 150 |

| Methyl (-CH₃) | 2.0 - 3.0 | 15 - 25 |

| Cyano (-CN) | - | 115 - 125 |

Note: These are predicted ranges based on general knowledge of similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. The stretching vibration of the cyano group (C≡N) typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The N-oxide group (N→O) exhibits a strong stretching vibration, which for pyridine N-oxides, is often observed in the 1200-1300 cm⁻¹ range. Additionally, C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring, would be present.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2200 - 2260 |

| N-Oxide (N→O) | Stretching | 1200 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the unambiguous determination of the molecular formula.

For this compound, with a molecular formula of C₇H₆N₂O, the calculated monoisotopic mass is 134.04801 Da. nih.gov An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the synthesized molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and preliminary purity checks, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis.

In the context of this compound, these techniques would be employed during its synthesis and purification. For instance, after the oxidation of 2-Cyano-3-methylpyridine, TLC would be used to determine the extent of the reaction and the presence of any starting material or byproducts. Subsequently, column chromatography is a common method for purifying pyridine N-oxide derivatives. google.com

For quantitative purity assessment, HPLC is the method of choice. Commercial suppliers of the precursor, 2-Cyano-3-methylpyridine, often specify purity levels of ≥99% as determined by HPLC, indicating that this is a standard analytical method for this class of compounds. acs.org A specific HPLC method for this compound would involve optimizing the mobile phase, stationary phase, and detector to achieve good separation and accurate quantification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data provides empirical evidence for the compound's molecular formula.

For this compound (C₇H₆N₂O), the theoretical elemental composition is:

Carbon (C): 62.68%

Hydrogen (H): 4.51%

Nitrogen (N): 20.88%

Computational and Theoretical Studies on 2 Cyano 3 Methylpyridine 1 Oxide

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its flexibility. These studies are crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

For 2-Cyano-3-methylpyridine (B185307) 1-oxide, the primary conformational flexibility would arise from the rotation of the methyl group. While the pyridine (B92270) ring itself is rigid, the orientation of the methyl group's hydrogen atoms relative to the ring can be explored. Computational methods such as molecular mechanics or, more accurately, quantum mechanical methods can be used to perform a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle defined by the C2-C3 bond and a C-H bond of the methyl group and calculating the energy at each step.

The results of such an analysis would reveal the most stable (lowest energy) conformation of the methyl group. It is expected that the staggered conformations, where the hydrogen atoms of the methyl group are not eclipsing the atoms of the pyridine ring, would be the most energetically favorable. The energy barriers between different conformations can also be determined from the PES scan, providing information about the ease of rotation of the methyl group at different temperatures. Although specific data for 2-Cyano-3-methylpyridine 1-oxide is not published, studies on similar substituted pyridines often reveal relatively low rotational barriers for methyl groups.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle (H-C-C3-C2) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Minimum) |

| 120° | 2.5 | Eclipsed (Transition State) |

| 180° | 0.0 | Staggered (Minimum) |

| 240° | 2.5 | Eclipsed (Transition State) |

| 300° | 0.0 | Staggered (Minimum) |

Note: This table is illustrative and based on general principles of conformational analysis for methyl-substituted aromatic rings. Actual values would need to be determined by specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. researchgate.net For this compound, these calculations can provide a wealth of information.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For pyridine N-oxides, the presence of both electron-donating (methyl) and electron-withdrawing (cyano and N-oxide) groups can lead to complex electronic effects that influence the HOMO and LUMO energies. researchgate.net

Charge Distribution and Electrostatic Potential: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. This information helps in identifying electron-rich and electron-deficient sites within the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen atom of the N-oxide group and the nitrogen atom of the cyano group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Reactivity Descriptors: Conceptual DFT provides reactivity descriptors such as chemical potential, hardness, softness, and the Fukui function. The Fukui function is particularly useful as it identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations could predict which atoms on the pyridine ring are most susceptible to substitution reactions.

Table 2: Representative Calculated Electronic Properties for Substituted Pyridine N-Oxides

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyridine N-oxide | B3LYP/cc-pVTZ | -6.5 | -0.8 | 5.7 |

| 4-Methylpyridine N-oxide | B3LYP/cc-pVTZ | -6.3 | -0.7 | 5.6 |

| 4-Nitropyridine N-oxide | B3LYP/cc-pVTZ | -7.2 | -2.1 | 5.1 |

Source: Adapted from studies on substituted pyridine N-oxides. researchgate.net These values illustrate trends and are not specific to this compound.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds.

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to better match experimental data. Key vibrational modes to look for would include the N-O stretching frequency, the C≡N stretching frequency of the cyano group, C-H stretching and bending modes of the methyl group and the pyridine ring, and the characteristic ring vibrations. Comparing the computed spectrum with an experimental one can confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically reported relative to a standard, such as tetramethylsilane (TMS). These predictions can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). For this compound, the calculations would help in understanding the electronic transitions responsible for its absorption in the UV-Vis region.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 3000-2850 |

| C≡N stretch | 2240-2220 |

| C=C, C=N stretch (ring) | 1600-1400 |

| N-O stretch | 1300-1200 |

Note: These are general ranges for the expected vibrational modes. Precise values would be obtained from quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for studying reaction mechanisms, providing insights into the energetics and pathways of chemical transformations that can be difficult to obtain experimentally.

For reactions involving this compound, such as nucleophilic or electrophilic substitutions on the pyridine ring, computational chemistry can be used to map out the entire reaction coordinate. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

Transition State Theory: By locating the transition state structure for a given reaction step, the activation energy (energy barrier) can be calculated. This provides a quantitative measure of the reaction rate. Comparing the activation energies of different possible pathways allows for the determination of the most likely reaction mechanism. For instance, in a nucleophilic substitution reaction, calculations could determine whether the reaction proceeds via an addition-elimination mechanism or a concerted pathway.

Reaction Energy Profile: A reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, can be constructed from the calculated energies of all stationary points. This profile provides a clear visual representation of the entire reaction mechanism, including the relative stabilities of intermediates and the heights of energy barriers.

Computational studies on the reactions of pyridine N-oxides have provided detailed mechanistic insights into various transformations, including deoxygenation, rearrangement, and substitution reactions. nih.gov Similar studies on this compound would be crucial for understanding its reactivity and for designing new synthetic applications.

Safety Considerations and Process Optimization in 2 Cyano 3 Methylpyridine 1 Oxide Synthesis

Analysis of Runaway Chemical Reactions and Exothermic Processes

The synthesis of pyridine (B92270) N-oxides, a precursor step in forming 2-Cyano-3-methylpyridine (B185307) 1-oxide, often involves highly exothermic reactions. The oxidation of the pyridine ring is a significant potential hazard. For instance, the N-oxidation of 2-methylpyridine (B31789) (2-picoline) can exhibit runaway behavior. researchgate.net Calorimetric studies have shown that the decomposition of reagents and products can lead to a rapid increase in temperature and pressure. researchgate.net

Specifically, the decomposition of excess hydrogen peroxide, a common oxidizing agent, and the produced 2-methylpyridine-N-oxide can release non-condensable gases, posing a significant risk. researchgate.net The presence of catalysts and the starting materials themselves can influence the rate of decomposition. researchgate.net Studies have indicated that the decomposition of 2-methylpyridine N-oxide is faster at temperatures above 200°C, particularly with lower amounts of catalyst. researchgate.net Similarly, the nitration of 3-methylpyridine-1-oxide is a vigorous reaction that requires careful temperature control to prevent it from becoming uncontrollable. orgsyn.org The reaction can lead to the evolution of large volumes of nitrogen oxides, and without proper cooling, serious flooding of the condenser can occur. orgsyn.org

A key safety concern is the potential for violent explosions when certain intermediates, such as 1-methoxypyridinium methyl sulfate (B86663) salts, are heated above 140–150°C. orgsyn.org Therefore, strict temperature control is paramount throughout the synthesis process.

Safe Handling and Storage of Reagents and Intermediates

The safe handling and storage of all chemicals involved in the synthesis of 2-Cyano-3-methylpyridine 1-oxide are critical to preventing accidents and ensuring personnel safety. This includes the starting materials, intermediates, and the final product.

General Handling and Storage:

Ventilation: All operations should be conducted in a well-ventilated area or a closed system with appropriate exhaust ventilation to avoid inhalation of dust, fumes, or vapors. fishersci.nothermofisher.com

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, protective clothing, and eye/face protection, must be worn to prevent skin and eye contact. fishersci.nothermofisher.com Gloves should be inspected before use and selected based on chemical compatibility and breakthrough time. fishersci.nothermofisher.com

Hygiene: Good industrial hygiene practices are essential. This includes washing hands before breaks and after work, and not eating, drinking, or smoking in the work area. fishersci.no Contaminated clothing should be removed and washed before reuse. fishersci.no

Storage: Chemicals should be stored in a dry, cool, and well-ventilated place in tightly closed containers. fishersci.nothermofisher.com

Specific Reagent Precautions:

2-Cyano-3-methylpyridine: This compound is classified as a skin and eye irritant and may cause respiratory irritation. thermofisher.com Direct contact and inhalation should be avoided. thermofisher.com

Dimethyl Sulfate: This reagent is toxic and must be handled with extreme caution in a well-ventilated hood. orgsyn.orgorgsyn.org Provisions should be made to contain any potential spills. orgsyn.org

Cyanide Solutions: Due to their high toxicity, cyanide solutions must also be handled in a well-ventilated hood. orgsyn.orgorgsyn.org

3-Methylpyridine-1-oxide: This intermediate is hygroscopic, and it is best to use it freshly distilled. orgsyn.orgorgsyn.org

In case of a spill, personnel should be evacuated from the area, and the spill should be swept up and shoveled into suitable containers for disposal, avoiding dust formation. thermofisher.comfishersci.nl

Process Intensification and Microreactor Technology for Enhanced Safety and Efficiency

Process intensification, particularly through the use of microreactor technology, offers significant advantages for the synthesis of this compound, enhancing both safety and efficiency. cetjournal.itresearchgate.net Microreactors are small, continuous-flow reactors with channel dimensions typically in the sub-millimeter range. researchgate.netmdpi.com

Key Advantages of Microreactors:

Enhanced Heat and Mass Transfer: Microreactors possess a very high surface-to-volume ratio, which allows for rapid and efficient heat and mass transfer. cetjournal.itmdpi.com This is crucial for managing highly exothermic reactions, as the heat generated can be quickly dissipated, preventing dangerous temperature spikes and runaway conditions. cetjournal.it

Increased Safety: The small reaction volumes within microreactors mean that in the event of an explosion, the consequences are far less severe than with large batch reactors. cetjournal.it This inherent safety is a major benefit when dealing with potentially explosive intermediates. nih.gov

Improved Selectivity and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors leads to higher product selectivity and reduced formation of byproducts. cetjournal.it

Reduced Reagent Consumption: The efficiency of microreactors often allows for the use of fewer chemical reagents, making the process more environmentally friendly and cost-effective. cetjournal.it

Scalability: While individual microreactors have small outputs, production can be scaled up by operating multiple microreactors in parallel (numbering-up). researchgate.netsciforum.net

The application of microreactor technology aligns with the principles of green and sustainable chemistry by offering a safer, more efficient, and less wasteful approach to chemical synthesis. cetjournal.it

Prevention of Undesired Side Reactions and Byproduct Formation

Controlling reaction conditions is key to preventing the formation of unwanted side products in the synthesis of this compound.

In the ammoxidation of 2,3-dimethylpyridine to produce 2-cyano-3-methylpyridine, the choice of catalyst is critical for selectivity. google.com The use of an iron-antimony-vanadium-chromium-based oxide catalyst has been shown to effectively produce the desired product while minimizing byproducts. google.com

During the cyanation step, the presence of air can lead to the rapid darkening of the reaction mixture, indicating the formation of impurities. orgsyn.org Flushing the apparatus with an inert gas like nitrogen can prevent this. orgsyn.org

In the synthesis of related compounds like 3-cyanopyridine (B1664610), the ammoxidation of a mixture containing 3-methylpyridine (B133936) and 3-methylpiperidine (B147322) over specific oxide catalysts can proceed effectively, converting both to the desired cyanopyridine. google.com

The purification of the final product often involves techniques like distillation and recrystallization to remove any remaining impurities and byproducts. orgsyn.org

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) N-oxides has traditionally relied on oxidation methods that can involve harsh reagents. researchgate.net Future research will likely focus on developing more environmentally benign and efficient synthetic routes to 2-Cyano-3-methylpyridine (B185307) 1-oxide and its derivatives.

Key research avenues include:

Green Oxidation Protocols: Moving beyond classic peroxy acid oxidations, research is exploring greener alternatives. organic-chemistry.org Methodologies utilizing reagents like sodium percarbonate with rhenium-based catalysts or urea-hydrogen peroxide offer more sustainable options. organic-chemistry.org Another promising approach is the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide, which facilitates a safer and highly efficient continuous flow process. organic-chemistry.orgresearchgate.net Adapting these greener methods for the specific synthesis of 2-Cyano-3-methylpyridine 1-oxide would be a significant step forward.

Atom-Economical C-H Functionalization: Recent advances in C-H functionalization offer a direct and atom-economical way to synthesize substituted pyridine N-oxides. rsc.orgresearchgate.net Exploring solvent- and halide-free methods for the direct introduction of cyano and methyl groups onto a pyridine N-oxide scaffold could streamline the synthesis process, reducing waste and improving efficiency. rsc.org

Catalytic Innovations: The development of novel catalysts is crucial for selective and efficient synthesis. Research into new catalytic systems, potentially involving earth-abundant metals or organocatalysts, could lead to milder reaction conditions and higher yields for the N-oxidation of substituted pyridines like 2-cyano-3-methylpyridine. researchgate.net

| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Continuous Flow Microreactors | Utilizes catalysts like titanium silicalite (TS-1) with H2O2. organic-chemistry.orgresearchgate.net | Enhanced safety, improved efficiency, and potential for large-scale production. researchgate.net |

| Green Oxidizing Agents | Employs reagents such as sodium percarbonate or urea-hydrogen peroxide. organic-chemistry.org | Reduced environmental impact and milder reaction conditions. |

| Direct C-H Functionalization | Bypasses the need for pre-functionalized starting materials. rsc.orgresearchgate.net | Increased atom economy and simplified synthetic pathways. |

Development of New Biological and Medicinal Applications

The pyridine N-oxide moiety is present in numerous biologically active compounds, and its unique properties can be leveraged for therapeutic benefit. rsc.orgnih.gov The N-oxide group can enhance water solubility, modulate electronic properties, and serve as a handle for further chemical modification. rsc.orgacs.org

Future research in this area should focus on:

Anticancer Drug Discovery: Pyridine and cyanopyridine derivatives have shown promise as anticancer agents. ekb.egnih.gov The this compound scaffold could be a valuable starting point for developing new inhibitors of key cancer-related targets, such as kinases or proteins involved in apoptosis. ekb.eg The cyano group, in particular, is a feature of several potent enzyme inhibitors.

Antimicrobial and Anti-inflammatory Agents: The structural motifs present in this compound are found in compounds with antimicrobial and anti-inflammatory properties. chemimpex.com Systematic derivatization of the pyridine ring could lead to the discovery of new lead compounds in these therapeutic areas.

Hypoxia-Activated Prodrugs: The N-oxide functionality can be enzymatically reduced in the low-oxygen (hypoxic) environments characteristic of solid tumors. rsc.orgnih.gov This property can be exploited to design targeted prodrugs that release a cytotoxic agent specifically within the tumor, minimizing systemic toxicity. nih.govacs.org Investigating this compound as a potential hypoxia-activated prodrug scaffold is a compelling research direction.

Bioimaging and Sensing: The N-oxide functional group can be incorporated into fluorescent molecules to act as a "turn-on" sensor. rsc.org Cleavage of the N-O bond under specific biological conditions, such as in the presence of certain enzymes or metal ions like Fe(II), can trigger a fluorescent response, enabling the imaging and detection of these physiological processes. rsc.org

Advanced Materials and Catalysis Research Leveraging Pyridine N-Oxide Scaffolds

Pyridine N-oxides are not only important in medicine but also serve as versatile components in materials science and catalysis. researchgate.net Their ability to act as ligands for metal complexes and as organocatalysts opens up a wide range of possibilities. researchgate.netscripps.edu

Emerging areas of research include:

Organocatalysis: Chiral pyridine N-oxides have emerged as effective Lewis basic organocatalysts for various asymmetric reactions. researchgate.netacs.org The electronic properties of this compound could be harnessed to design new, efficient, and selective catalysts for important organic transformations, such as acyl transfer reactions or enantioselective allylation. researchgate.netacs.org

Coordination Chemistry and Metal Complexes: The oxygen atom of the N-oxide group can coordinate with metal ions, making these compounds useful ligands in coordination chemistry. scripps.edu Exploring the coordination behavior of this compound with various transition metals could lead to the development of novel catalysts for reactions like cross-coupling or oxidation. researchgate.net

Functional Materials: The highly polar nature of the N-oxide bond can influence the self-assembly and bulk properties of materials. acs.org Incorporating the this compound unit into polymers or organic frameworks could lead to materials with interesting electronic, optical, or gas-sorption properties.

| Application Area | Role of Pyridine N-Oxide Scaffold | Potential Contribution of this compound |

| Organocatalysis | Acts as a mild Lewis base to activate substrates. researchgate.net | The cyano and methyl groups can tune the catalyst's nucleophilicity and steric properties. acs.org |

| Coordination Chemistry | Serves as a ligand for transition metal complexes. scripps.edu | Potential for creating novel metal-based catalysts with unique reactivity. |

| Advanced Materials | Influences intermolecular interactions and material properties due to its high polarity. acs.org | Can be used as a building block for functional polymers and metal-organic frameworks. |

Integrated Computational and Experimental Approaches for Design and Discovery

The synergy between computational modeling and experimental synthesis is a powerful tool for accelerating scientific discovery. nih.gov Applying these integrated approaches to the study of this compound can provide deep insights and guide future research efforts.

Key strategies include:

Predictive Modeling of Properties: Computational methods, such as Density Functional Theory (DFT), can be used to calculate and predict various properties of this compound and its hypothetical derivatives. nih.govresearchgate.net This includes electronic structure, reactivity, and bond dissociation enthalpies, which are crucial for understanding its potential in catalysis and as a prodrug. nih.govresearchgate.net

Virtual Screening and Drug Design: Molecular docking and dynamics simulations can be employed to screen virtual libraries of compounds based on the this compound scaffold against specific biological targets. nih.gov This in silico approach can identify promising candidates for synthesis and biological testing, saving time and resources.

Mechanistic Investigations: Computational studies can elucidate the detailed mechanisms of reactions involving pyridine N-oxides, whether in synthetic transformations or catalytic cycles. acs.orgacs.org This fundamental understanding is essential for optimizing reaction conditions and designing more efficient catalysts and processes. By combining theoretical predictions with empirical validation, researchers can rationally design new molecules and materials with tailored functionalities, paving the way for the next generation of applications based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2-Cyano-3-methylpyridine 1-oxide, and what key reagents are involved?

The primary synthetic method involves reacting 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate (a potent alkylating agent) and potassium cyanide to yield 2,6-dicyano-3-methylpyridine. Methyl fluorosulfonate facilitates the formation of 1-alkoxypyridinium intermediates, enabling cyanide substitution at the 2- and 6-positions. This reaction is efficient due to the reagent’s ability to tolerate functional groups like hydroxymethyl while achieving regioselective cyanation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR and FT-Raman for identifying functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to resolve methyl, cyano, and N-oxide environments.

- UV-Vis spectroscopy for studying electronic transitions influenced by the N-oxide moiety. Complementary DFT calculations predict molecular orbitals (HOMO-LUMO) and natural bond order (NBO) interactions, aiding structural validation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

The electron-withdrawing cyano group and N-oxide create electron-deficient regions at the 2- and 6-positions, directing nucleophilic attacks (e.g., hydrolysis or alkylation). DFT studies reveal localized charge distributions and frontier orbital interactions, explaining regioselectivity in reactions. For example, acid hydrolysis of the nitrile group yields 6-cyano-5-methylpicolinic acid , while controlled reduction preserves the N-oxide functionality .

Q. What experimental strategies resolve contradictions in reported yields for cyanopyridine derivatives synthesized via 1-alkoxypyridinium intermediates?

Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this:

- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Use real-time monitoring (HPLC or in situ FT-IR) to track intermediate formation.

- Employ isotopic labeling (e.g., K¹³CN) to distinguish between parallel mechanisms. Systematic parameter variation (temperature, cyanide concentration) can isolate dominant pathways .

Q. Can electrochemical methods functionalize this compound, and what are the design considerations?

Electro-reductive cross-coupling using transition metal catalysts (e.g., Ni or Co) enables C–C bond formation under mild conditions. Key considerations include:

- Electrode material (e.g., carbon vs. platinum) to minimize side reactions.

- Supporting electrolytes (e.g., LiClO₄) compatible with the nitrile group.

- Controlled potential to avoid over-reduction of the nitrile to an amine. This approach is scalable for synthesizing fused heterocycles or bioactive analogs .

Q. How do computational studies enhance the interpretation of experimental data for this compound?

DFT calculations predict vibrational frequencies (IR/Raman), NMR chemical shifts, and electronic transitions, which are cross-validated against experimental data. For example:

- NBO analysis identifies hyperconjugative interactions stabilizing the N-oxide group.

- HOMO-LUMO gaps correlate with UV absorption maxima, guiding photochemical studies. These tools are critical for rationalizing reactivity and designing derivatives with tailored properties .

Methodological Guidelines

- Synthetic Optimization : Prioritize methyl fluorosulfonate for alkylation due to its superior reactivity over traditional alkyl halides .

- Spectroscopic Validation : Combine experimental and computational data to resolve ambiguities in structural assignments (e.g., distinguishing cyano vs. carbonyl peaks) .

- Mechanistic Probes : Use deuterated solvents or kinetic isotope effects (KIEs) to elucidate rate-determining steps in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.